molecular formula C8H5F4NO2 B1444537 3-Fluoro-5-(trifluoromethoxy)benzamide CAS No. 1352999-12-2

3-Fluoro-5-(trifluoromethoxy)benzamide

Cat. No. B1444537
M. Wt: 223.12 g/mol
InChI Key: UWJVDWZVDASOBE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While the specific chemical reactions involving FTB are not detailed in the available resources, it’s known that benzoic acid derivatives like FTB can be easily attached to molecule scaffolds through amination reactions .


Physical And Chemical Properties Analysis

FTB is a liquid at room temperature . Its boiling point is approximately 175.3±35.0 C at 760 mmHg . It is stored under nitrogen at a temperature of 4C .

Scientific Research Applications

Material Science Applications

Fluorinated Liquid Crystals

Fluorinated liquid crystals exhibit peculiar properties due to the presence of fluorine atoms. These materials, including derivatives similar to "3-Fluoro-5-(trifluoromethoxy)benzamide", find applications in displays due to their enhanced optical anisotropy and visco-elastic properties. The fluoro substituent's high polarity and steric effects contribute to significant modifications in mesophase morphology and transition temperatures, crucial for liquid crystal display technologies (Hird, 2007).

Medicinal Chemistry and Biomedical Applications

Antimalarial Drug Discovery

Organofluorine compounds, by extension including structures akin to "3-Fluoro-5-(trifluoromethoxy)benzamide", are explored for antimalarial drug discovery. The incorporation of fluorine, especially trifluoromethyl groups, into molecules has been shown to significantly enhance potency against various diseases, including malaria. Fluorinated scaffolds offer a promising strategy for developing new antimalarial drugs due to their unique physicochemical properties, which include lipophilicity and bioavailability enhancement (Upadhyay et al., 2020).

Safety And Hazards

FTB is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of exposure, it’s recommended to wash with plenty of soap and water, and seek medical attention if symptoms persist .

properties

IUPAC Name

3-fluoro-5-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJVDWZVDASOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(trifluoromethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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